Structure and chemical properties of UDP-3-O-acyl-GlcNAc disodium salt
Structure and chemical properties of UDP-3-O-acyl-GlcNAc disodium salt
Structural Characterization, Biological Function, and Assay Applications
Executive Summary
UDP-3-O-acyl-GlcNAc (specifically the R-3-hydroxymyristoyl variant in E. coli) is the product of the first committed step in the Raetz pathway of Lipid A biosynthesis. As the substrate for the zinc-dependent deacetylase LpxC , this molecule sits at a critical junction in Gram-negative bacterial physiology.[1][2][3] Because LpxC is essential for cell viability and has no mammalian homolog, UDP-3-O-acyl-GlcNAc is a high-value reagent in the development of novel antibiotics targeting multi-drug resistant (MDR) pathogens.
This guide details the physicochemical properties, handling requirements, and experimental protocols for utilizing UDP-3-O-acyl-GlcNAc disodium salt in biochemical research and drug discovery.
Chemical Profile & Properties[4][5][6][7][8][9]
The term "UDP-3-O-acyl-GlcNAc" refers to a class of metabolites where the acyl chain length varies by bacterial species. The most common commercial standard is derived from Escherichia coli and carries a C14 fatty acid chain (R-3-hydroxymyristoyl).
Physicochemical Specifications
| Property | Specification (C14 Variant) |
| Chemical Name | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, disodium salt |
| CAS Number | 108636-29-9 (Free Acid) / Generic for Salt |
| Molecular Formula | C₃₁H₅₁N₃Na₂O₁₉P₂ |
| Molecular Weight | ~877.67 g/mol (Disodium Salt) |
| Solubility | Soluble in water (>5 mM); slightly soluble in MeOH.[4] |
| Appearance | White to off-white lyophilized powder. |
| pKa | ~1.1 (Phosphate), ~6.5 (Secondary Phosphate) |
| Stability | Labile. Susceptible to hydrolysis at the pyrophosphate and ester linkages. |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Nucleotide Moiety (UDP): Provides the binding energy and recognition motif for the LpxC enzyme.
-
Sugar Core (GlcNAc): The scaffold for Lipid A assembly.[]
-
Acyl Chain (3-hydroxy fatty acid): Attached via an ester linkage at the 3-OH position. This hydrophobic tail introduces amphiphilic character, necessitating careful handling to prevent micelle formation or aggregation in assays.
Biological Context: The Raetz Pathway[10]
UDP-3-O-acyl-GlcNAc is synthesized by LpxA (UDP-N-acetylglucosamine acyltransferase) and immediately consumed by LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase). This deacetylation is the committed step in Lipid A biosynthesis, making it irreversible under physiological conditions.
Pathway Visualization
Figure 1: The initial steps of Lipid A biosynthesis. The target molecule is the substrate for LpxC, a primary target for novel antibiotics.
Experimental Protocol: LpxC Inhibition Assay
The primary application of UDP-3-O-acyl-GlcNAc is as a substrate in high-throughput screening (HTS) for LpxC inhibitors. The following protocol utilizes an HPLC-MS readout, which provides the highest specificity compared to colorimetric surrogates.
Reagent Preparation
-
Substrate Stock: Dissolve UDP-3-O-acyl-GlcNAc disodium salt in 50 mM HEPES (pH 7.4) to 10 mM. Note: Avoid freeze-thaw cycles. Aliquot and store at -80°C.
-
Enzyme Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 1 µM ZnSO₄. Critical: LpxC is a metalloenzyme; exogenous zinc is required for stability but excess zinc can inhibit.[6]
Assay Workflow
-
Equilibration: Incubate 10 nM purified LpxC enzyme with test compounds (inhibitors) in Enzyme Buffer for 15 minutes at 25°C.
-
Initiation: Add UDP-3-O-acyl-GlcNAc substrate (Final concentration: equal to
, typically 1–5 µM for E. coli LpxC) to initiate the reaction. -
Incubation: Incubate for 20–60 minutes at 25°C.
-
Termination: Quench reaction by adding equal volume of cold Methanol/Acetonitrile (1:1) containing an internal standard (e.g., UDP-GlcNAc-d3).
-
Detection: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Tributylamine/15 mM Acetic Acid in Water (Ion pairing agent required for nucleotides).
-
Mobile Phase B: Acetonitrile.
-
Transitions: Monitor parent ion [M-H]⁻ m/z ~832.2 (Free acid) → Product ion (UDP fragment) m/z 403.0.
Assay Logic Visualization
Figure 2: Step-by-step workflow for LpxC inhibition assay using the native substrate.
Handling, Stability, and Storage
The stability of UDP-3-O-acyl-GlcNAc is compromised by two main factors: the lability of the pyrophosphate bond (acid/heat sensitive) and the potential for acyl chain migration or hydrolysis (base sensitive).
Storage Protocol
-
Solid State: Store at -20°C or -80°C under desiccated conditions. Stable for 12 months.
-
Solution: Aqueous solutions are stable for <24 hours at 4°C.
-
Recommendation: Prepare fresh for every assay. If storage is unavoidable, flash freeze in liquid nitrogen and store at -80°C.
-
-
pH Sensitivity: Maintain pH between 7.0 and 8.0. Avoid pH < 5.0 (pyrophosphate cleavage) and pH > 9.0 (ester hydrolysis).
Troubleshooting Solubility
Due to the lipid tail, the molecule acts as a surfactant.
-
Issue: Compound precipitates or forms micelles.
-
Solution: Use 0.01% Triton X-100 or CHAPS in the buffer. However, validate that the detergent does not inhibit LpxC (LpxC is generally tolerant to mild non-ionic detergents).
Synthesis and Sourcing
Enzymatic Synthesis (Preferred)
Chemical synthesis of UDP-3-O-acyl-GlcNAc is notoriously difficult due to the complexity of protecting groups required for the pyrophosphate and lipid moieties.
-
Method: Overexpression of LpxA in E. coli.
-
Substrates: UDP-GlcNAc + Acyl-ACP.[7]
-
Purification: Anion exchange chromatography (DEAE or MonoQ) followed by desalting.
Commercial Availability
Several vendors supply the disodium salt. When ordering, verify the acyl chain length matches your target organism (e.g., C14 for E. coli, C10 for P. aeruginosa).
References
-
Anderson, M. S., & Raetz, C. R. (1987). Biosynthesis of lipid A precursors in Escherichia coli. The identification of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine as a novel intermediate. Journal of Biological Chemistry, 262(11), 5159–5169. Link
-
Jackman, J. E., et al. (2000). Structure of the LpxC Deacetylase with a Bound Substrate-Analog Inhibitor. Nature Structural Biology, 7, 41-45. Link
-
Liang, X., et al. (2011). Structure and Mechanism of LpxC, the Zinc-Dependent Deacetylase of Lipid A Biosynthesis.[1][2][8] Biochemistry, 50(20), 4233–4242. Link
-
Zhang, W., et al. (2007). Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC. Organic Letters, 9(5), 873–876. Link
-
Barb, A. W., & Zhou, P. (2008). Mechanism and Inhibition of LpxC: An Essential Zinc-Dependent Deacetylase of Bacterial Lipid A Synthesis.[2] Current Pharmaceutical Biotechnology, 9(1), 9–15. Link
Sources
- 1. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 4. UDP-ALPHA-D-N-ACETYLGLUCOSAMINE, DISODIUM SALT | 91183-98-1 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
